![molecular formula C17H14O4 B8006496 4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B8006496.png)
4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole
Overview
Description
4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity : Analogues of benzyl-1,3-benzodioxole, like 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole, have shown insecticidal activities. For example, they have been effective against the Colorado potato beetle, with larvae ceasing to feed and dying at certain concentrations (Vanmellaert, Deloof, & Jurd, 1983).
Effects on Vitellogenesis and Ovarian Development : Studies have explored the effects of benzodioxoles, like J2581 (5-ethoxy-6-(4-methoxyphenyl)methyl-1,3-benzodioxole), on vitellogenesis and ovarian development in insects such as Drosophila melanogaster. These compounds have been observed to act as chemosterilants that prevent egg maturation in female flies (Song et al., 1990).
Development of Endothelin Receptor Antagonists : Benzodioxole groups, including variations with 4-methoxyphenyl components, have been used in developing endothelin receptor antagonists. These compounds have shown potent binding affinities and are significant in medical research (Tasker et al., 1997).
Microtubule Formation Inhibition in Insect Ovaries : Certain benzodioxoles have been shown to inhibit microtubule formation in the ovaries of Drosophila melanogaster, affecting vitellogenin uptake (Ballarino et al., 1991).
Reproductive Effects in House Flies : Substituted benzylphenols, including compounds with 4-methoxyphenyl components, have demonstrated sterilizing effects in house flies when administered in various concentrations (Chang, Bořkovec, & Demilo, 1980).
Anti-platelet Aggregation Activity : In a study on the chemical constituents from Dendrobium densiflorum, a compound with a similar structure showed anti-platelet aggregation activity in vitro (Fan et al., 2001).
properties
IUPAC Name |
4-methoxy-6-[2-(4-methoxyphenyl)ethynyl]-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-18-14-7-5-12(6-8-14)3-4-13-9-15(19-2)17-16(10-13)20-11-21-17/h5-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWTWVXBCLTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC3=C(C(=C2)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.